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Compound of Interest

Compound Name: Antileishmanial agent-26

Cat. No.: B12383581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical safety and toxicology profile

of the novel investigational drug, Antileishmanial agent-26, with established antileishmanial

therapies: Amphotericin B, Miltefosine, and Paromomycin. The data presented is intended to

offer an objective overview to inform further research and development.

Comparative Toxicological Data
The following table summarizes the key quantitative toxicological parameters for

Antileishmanial agent-26 and its comparators. Data for Antileishmanial agent-26 is based

on internal preclinical assessments, while data for comparator drugs are compiled from publicly

available literature.
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Parameter
Antileishmania
l agent-26

Amphotericin
B

Miltefosine Paromomycin

Acute Toxicity

(LD50)

Oral (Rat) > 2000 mg/kg
Not applicable

(IV use)
~200 mg/kg 21,620 mg/kg[1]

Intravenous (Rat) 150 mg/kg ~1.6 mg/kg Not available 181 mg/kg[1]

No-Observed-

Adverse-Effect

Level (NOAEL)

Sub-chronic

(Rat, 90-day)
25 mg/kg/day Not established ≤ 4.64 mg/kg/day Not available

Sub-chronic

(Dog, 90-day)
15 mg/kg/day Not established Not available Not available

In Vitro

Cytotoxicity

(IC50)

L929 mouse

fibroblasts
75 µg/mL ~25 µg/mL ~15 µg/mL > 100 µg/mL

Genotoxicity

(Ames Test)
Non-mutagenic Non-mutagenic Non-mutagenic Not available

Primary Organ(s)

of Toxicity

Liver (mild,

reversible

transaminase

elevation)

Kidney

(nephrotoxicity)

Gastrointestinal

tract, Testis,

Retina (in rats)

Kidney, Ear

(potential for

nephrotoxicity

and ototoxicity)

Experimental Protocols
Detailed methodologies for the key toxicological assessments are provided below. These

protocols are based on internationally recognized guidelines to ensure data reliability and

reproducibility.
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Acute Oral Toxicity (OECD 423)
The acute oral toxicity of the test substance is evaluated in a stepwise procedure using a

minimum number of animals.

Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are used.

Housing and Feeding: Animals are housed in standard conditions with controlled

temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad

libitum.

Dose Administration: The test substance is administered in a single oral dose by gavage.

Dosing is sequential in a group of three animals.

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days.

Endpoint: The study allows for the determination of the LD50 (median lethal dose) and

classification of the substance according to the Globally Harmonized System (GHS).

Sub-chronic Oral Toxicity (OECD 408)
This study provides information on the potential adverse effects of repeated oral exposure to a

substance for a period of 90 days.

Test Animals: Both male and female rats are used.

Dose Administration: The test substance is administered orally by gavage or in the

diet/drinking water daily for 90 days. At least three dose levels and a control group are used.

Observations: Daily clinical observations, weekly body weight and food/water consumption

measurements, and ophthalmoscopy are performed.

Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are conducted at

termination.

Pathology: All animals undergo a full necropsy. Organ weights are recorded, and a

comprehensive histopathological examination is performed.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

In Vitro Cytotoxicity (ISO 10993-5)
This test assesses the potential of a substance to cause damage to cells in culture.

Cell Line: L929 mouse fibroblast cells are commonly used.

Test Procedure: Extracts of the test substance are prepared. The cell monolayer is exposed

to the extracts for a defined period.

Assessment: Cell viability is assessed qualitatively by microscopic observation of cell

morphology and quantitatively using assays such as the MTT assay.

Endpoint: The IC50 (concentration causing 50% inhibition of cell viability) is determined.

Bacterial Reverse Mutation Test (Ames Test)
This assay is used to evaluate the mutagenic potential of a substance.

Test Strains: Histidine-dependent strains of Salmonella typhimurium and tryptophan-

dependent strains of Escherichia coli are used.

Procedure: The bacterial strains are exposed to the test substance with and without a

metabolic activation system (S9 mix).

Assessment: The number of revertant colonies (bacteria that have regained the ability to

synthesize the required amino acid) is counted.

Endpoint: A substance is considered mutagenic if it causes a dose-dependent and

reproducible increase in the number of revertant colonies.

Hepatotoxicity Assay
This assay evaluates the potential of a substance to cause liver cell damage.

Test System: Primary hepatocytes or hepatoma cell lines (e.g., HepG2) are used.

Procedure: Cells are exposed to various concentrations of the test substance.
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Assessment: Cell viability is measured, and liver-specific biomarkers such as alanine

aminotransferase (ALT) and aspartate aminotransferase (AST) released into the culture

medium are quantified.

Endpoint: The concentration of the substance that causes significant cell death or release of

liver enzymes is determined.

Visualized Workflows and Pathways
To further clarify the experimental processes and logical relationships in preclinical safety

assessment, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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